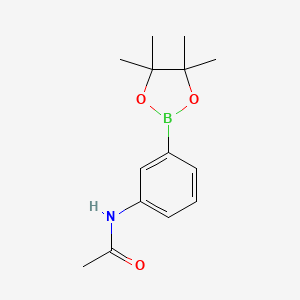

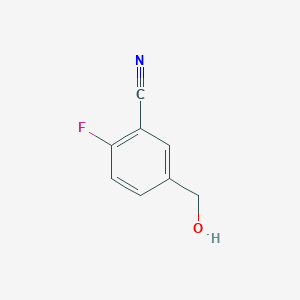

![molecular formula C5H8ClN3OS B1272655 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol CAS No. 877802-01-2](/img/structure/B1272655.png)

2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

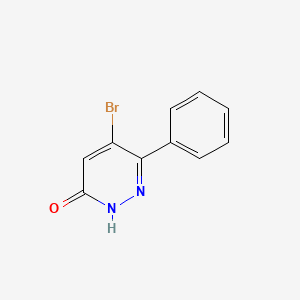

“2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol” is a chemical compound with the CAS Number: 877802-01-2 . It has a molecular weight of 193.66 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8ClN3OS/c1-9(2-3-10)5-4(6)7-11-8-5/h10H,2-3H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.科学的研究の応用

Antimicrobial Agents : A study synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showing moderate antimicrobial activity against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).

Antibacterial Properties : Another research focused on the synthesis of 2-substituted-6-(4-methyl-6-substitutedcinnoline-3-yl)imidazo[2,1-b][1,3,4] thiadiazoles and evaluated their antibacterial properties against gram-positive and gram-negative bacteria (Jakhar & Makrandi, 2010).

Condensation Reactions : A study examined the condensation of 3-substituted 5-phenyl-1,2-dithiolylium salts with 2-amino-N-heterocycles, yielding yellow and orange compounds, important for understanding molecular interactions (Mitchell & Reid, 1982).

Antioxidant Derivatives : Research on the synthesis of new derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole on cyclic imides revealed the creation of compounds with potential antioxidant effects (Al-Haidari & Al-Tamimi, 2021).

Lipophilicity in Antiproliferative Agents : A study investigated the lipophilicity of antiproliferative active 4-(5-amino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols, which is crucial in drug design (Niewiadomy, Skrzypek, Matysiak, & Studziński, 2010).

作用機序

Target of Action

Thiadiazole derivatives have been reported to interact with various molecular targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .

Mode of Action

It’s worth noting that thiadiazole derivatives have been found to inhibit urease, an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This inhibition is achieved by the compound interacting with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of urease by thiadiazole derivatives can affect the urea cycle, leading to a decrease in ph, which is essential for the survival of certain bacteria .

Pharmacokinetics

The compound’s molecular weight (19366) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The inhibition of urease by thiadiazole derivatives can lead to a decrease in ph, which can affect the survival of certain bacteria .

生化学分析

Biochemical Properties

2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiadiazole derivatives, including this compound, have been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is crucial in controlling the activity of urease-producing bacteria, such as Helicobacter pylori, which is associated with gastrointestinal infections . The compound’s interaction with urease involves binding to the enzyme’s active site, thereby preventing its catalytic activity.

Cellular Effects

This compound influences various cellular processes. It has been observed to induce apoptotic cell death in cancer cells, such as HeLa cells, by blocking the cell cycle at the sub-G1 phase . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, thiadiazole derivatives can modulate the expression of genes involved in apoptosis and cell proliferation, leading to the inhibition of cancer cell growth . Additionally, the compound’s lipophilic nature allows it to cross cellular membranes, further influencing intracellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, such as urease, inhibiting their activity . This binding interaction is facilitated by the compound’s thiadiazole ring, which forms stable complexes with the enzyme’s active site residues. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that thiadiazole derivatives, including this compound, maintain their stability under various conditions, ensuring consistent biological activity . Prolonged exposure to the compound may lead to gradual degradation, affecting its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and anti-cancer activity . Higher doses may result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, its interaction with urease affects the urea cycle, influencing the production of ammonia and carbon dioxide . Additionally, the compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cellular membranes, allowing it to reach intracellular targets . Once inside the cell, the compound may localize to specific organelles, such as the nucleus or mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus may enable it to interact with transcription factors and modulate gene expression . Similarly, its presence in the mitochondria may influence cellular metabolism and energy production .

特性

IUPAC Name |

2-[(4-chloro-1,2,5-thiadiazol-3-yl)-methylamino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3OS/c1-9(2-3-10)5-4(6)7-11-8-5/h10H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJOQMYKEIAUSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=NSN=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378187 |

Source

|

| Record name | 2-[(4-chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877802-01-2 |

Source

|

| Record name | 2-[(4-chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)